3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid
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Overview
Description
3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid, also known as CP-544, 242 or fasudil, is a chemical compound that belongs to the class of organic compounds known as phenylthiophenes. It is a potent and selective inhibitor of Rho-kinase, an enzyme that plays a crucial role in the regulation of smooth muscle contraction, cell motility, and gene expression. CP-544, 242 has been extensively studied for its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Scientific Research Applications
Antioxidant Properties and Therapeutic Potential
The antioxidant properties of thioctic acid and its reduced form, dihydrolipoic acid, are explored for their therapeutic potential in diseases characterized by enhanced free radical peroxidation. Dihydrolipoic acid, in particular, shows efficiency as a direct scavenger of peroxyl radicals, potentially enhancing the antioxidant potency of other antioxidants such as ascorbate and vitamin E in both aqueous and hydrophobic membrane phases (Kagan et al., 1992).
Photophysical Properties for Liquid Crystal Displays
The photophysical properties of thiophene-based prop-2-enoates are studied for their application in photoalignment of nematic liquid crystals. These compounds, especially those with fluorinated phenols, promote excellent photoalignment, indicating their potential use in liquid crystal displays (LCDs) (Hegde et al., 2013).
Solar Energy Conversion
Several studies have focused on the molecular engineering of organic sensitizers, including thiophene derivatives, for dye-sensitized solar cell applications. These sensitizers, designed at the molecular level, exhibit high conversion efficiencies and are promising for solar energy conversion technologies (Hagberg et al., 2008).
Antimicrobial Activity
Novel compounds containing thiophene derivatives have been synthesized and evaluated for their antimicrobial activities against various bacterial and fungal strains. These compounds exhibit specific activities that could lead to the development of new antimicrobial agents for treating multidrug-resistant infections (Limban et al., 2008).
Molecular Docking and Biological Studies
Molecular docking and vibrational studies on thiophene derivatives provide insights into their biological activities and potential as antimicrobial agents. These studies include analysis of the molecular structure, quantum chemical calculations, and evaluation of antimicrobial activity, illustrating the broad applicability of thiophene derivatives in scientific research (Sivakumar et al., 2021).
Mechanism of Action
Target of Action
Thiophene-based analogs, which this compound is a part of, have been reported to exhibit a variety of biological effects . They have been used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .
Mode of Action
It is known that the thiophene ring system, which is a part of this compound, exhibits many pharmacological properties such as anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of this compound with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
It is known that thiophene derivatives can influence a variety of biological pathways due to their diverse pharmacological properties . The downstream effects would depend on the specific pathway and the biological context.
Result of Action
It is known that thiophene derivatives can have a variety of effects at the molecular and cellular level due to their diverse pharmacological properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[5-(2-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid. For instance, the pH can strongly influence the rate of reaction of certain compounds . .
properties
IUPAC Name |
(E)-3-[5-(2-chlorophenyl)thiophen-2-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2S/c14-11-4-2-1-3-10(11)12-7-5-9(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSGWEBGESDTBT-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)C=CC(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C2=CC=C(S2)/C=C/C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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